molecular formula C17H25N3O B024110 CAY10434

CAY10434

Cat. No.: B024110
M. Wt: 287.4 g/mol
InChI Key: FIFQJYUSSPRJIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CAY10434 is a potent and selective inhibitor designed for advanced in vitro research applications. This reagent is extensively utilized in biochemical and pharmacological research to study key cellular pathways, including signal transduction and enzyme kinetics. Its primary mechanism of action involves the specific and high-affinity inhibition of target enzymes, facilitating the investigation of their physiological roles and therapeutic potential. Researchers employ this compound in critical areas such as drug discovery, target validation, and the elucidation of complex disease mechanisms. This product is supplied as a stable compound suitable for a variety of experimental setups. This compound is labeled "For Research Use Only" (RUO) and is strictly intended for laboratory research purposes. It is not intended for use in the diagnosis, prevention, or treatment of diseases in humans or animals .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(4-imidazol-1-ylphenoxy)-N,N-dimethylhexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O/c1-19(2)12-5-3-4-6-14-21-17-9-7-16(8-10-17)20-13-11-18-15-20/h7-11,13,15H,3-6,12,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIFQJYUSSPRJIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCCCCOC1=CC=C(C=C1)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Mechanisms of Cay10434 S Action

Enzyme Inhibition Profile of CAY10434

This compound is characterized by its potent and selective inhibition of certain cytochrome P450 isoforms, which are crucial enzymes in various metabolic processes.

This compound is recognized as a selective inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthase, specifically targeting the CYP4A11 isoform. Research indicates that this compound exhibits an IC50 value of 8.8 nM when tested in human renal microsomes, demonstrating its high potency against this enzyme fishersci.fi. Its classification as a "specific inhibitor of CYP4A hydroxylase" underscores its targeted action within the omega-hydroxylase family fishersci.comguidetopharmacology.org.

Beyond its potent inhibition of CYP4A11, this compound demonstrates a significant degree of selectivity by being nearly 200 times less potent as an inhibitor of other major CYP450 enzymes, including CYP1A, CYP1C, and CYP3A isoforms fishersci.fi. This differential inhibition profile highlights its specificity towards the CYP4A family. Members of the CYP4A subfamily, such as CYP4A1, CYP4A2, and CYP4A3, are known for their role in the omega-hydroxylation of fatty acids, including arachidonic acid, to produce 20-HETE nih.gov. Specifically, CYP4A2 is identified as a major CYP4A isoform found in the renal vasculature, contributing significantly to the control of renal excretory function nih.gov.

The selective inhibition data for this compound are summarized in the table below:

Enzyme TargetIC50 Value (nM)Relative Potency (vs. CYP4A11)
20-HETE synthase (CYP4A11)8.81x
CYP1A isoforms>1760<0.005x
CYP1C isoforms>1760<0.005x
CYP3A isoforms>1760<0.005x
Data derived from fishersci.fi.

Enzyme inhibitors are broadly classified based on the nature of their interaction with the enzyme, particularly concerning the reversibility of binding and the site of interaction.

Enzyme inhibition can be either reversible or irreversible. Reversible inhibitors typically bind to enzymes through non-covalent interactions, such as hydrogen bonds, hydrophobic contacts, and ionic bonds sigmaaldrich.comfishersci.cabyjus.comdu.ac.in. This type of binding allows the inhibitor to dissociate from the enzyme, and the enzyme's activity can often be restored by removing the inhibitor, for instance, through dilution or dialysis fishersci.cabyjus.comlipidmaps.orglibretexts.org. In contrast, irreversible inhibitors form stable, often covalent, bonds with the enzyme, leading to a permanent reduction or complete inactivation of enzyme activity that cannot be reversed by simply increasing substrate concentration sigmaaldrich.comfishersci.cadu.ac.inlipidmaps.orglibretexts.orgciteab.com.

While this compound is described as a potent and selective inhibitor of CYP4A hydroxylase fishersci.fifishersci.comguidetopharmacology.orgmedchemexpress.commedchemexpress.com, the specific characterization of its binding as strictly reversible or irreversible is not explicitly detailed in the provided research findings. Its use in experimental settings, where its effects are observed and compared, generally implies a reversible nature, as irreversible inhibitors would lead to permanent inactivation. However, a definitive classification would typically arise from detailed mechanistic studies, such as dialysis experiments or kinetic analyses over time.

Reversible inhibitors are further categorized into competitive and non-competitive types, based on their interaction with the enzyme's active site. Competitive inhibitors possess a structural resemblance to the enzyme's natural substrate and compete directly for binding to the active site sigmaaldrich.comfishersci.calibretexts.orgalliedacademies.orgpatsnap.com. The effect of competitive inhibition can often be overcome by increasing the concentration of the substrate, as this increases the likelihood of the substrate binding to the active site sigmaaldrich.combyjus.comlibretexts.orgalliedacademies.org.

Non-competitive inhibitors, on the other hand, bind to a site on the enzyme distinct from the active site, known as an allosteric site sigmaaldrich.comfishersci.cabyjus.comlibretexts.orgpatsnap.com. This binding induces a conformational change in the enzyme, which in turn alters the active site's shape or catalytic efficiency, thereby reducing enzyme activity regardless of substrate binding sigmaaldrich.combyjus.compatsnap.com. Unlike competitive inhibition, the effects of non-competitive inhibition cannot be reversed by increasing substrate concentration sigmaaldrich.combyjus.compatsnap.com.

The specific mechanistic classification of this compound as competitive or non-competitive is not explicitly established within the provided research. Such a classification would typically involve detailed kinetic studies, including Lineweaver-Burk plots or other kinetic analyses, to determine how this compound affects the enzyme's Km (Michaelis constant) and Vmax (maximum reaction rate). The description of this compound as a "selective inhibitor" implies a specific interaction, but the precise nature of this interaction (e.g., active site competition or allosteric modulation) would require further dedicated mechanistic investigations.

Classification within Enzyme Inhibitor Types in a Research Context

Modulation of Key Metabolic Pathways

The primary impact of this compound stems from its inhibition of 20-HETE synthase, an enzyme responsible for the production of 20-HETE. 20-HETE is a critical eicosanoid metabolite derived from arachidonic acid wikipedia.org. This eicosanoid plays a multifaceted role in the vascular system, influencing vascular tone, regulating blood flow to specific organs, and mediating sodium and fluid transport within the kidney wikipedia.org. Consequently, 20-HETE is a key regulator of blood pressure wikipedia.org.

By inhibiting the synthesis of 20-HETE, this compound directly modulates metabolic pathways involving eicosanoids, thereby affecting physiological processes such as vascular function. For instance, studies have shown that while this compound's inhibition of arachidonic acid omega-hydroxylation did not alter acetylcholine-induced relaxation or angiotensin II response in endothelium-intact arteries, it did improve the maximal contractile response (Emax) to angiotensin II in endothelium-removed arteries fishersci.com. This finding suggests that omega-hydroxylase inhibition by this compound may lead to an increased release of vasoconstrictor metabolites from smooth muscle, thereby influencing vascular reactivity fishersci.com. This aligns with observations for other omega-hydroxylase inhibitors like 17-octadecynoic acid (17-ODYA), which also enhance the release of vasoconstrictor cyclooxygenase-2 metabolites through the inhibition of prostaglandin (B15479496) omega-hydroxylase nih.gov. These findings collectively indicate that this compound's action, through its inhibition of 20-HETE production, significantly impacts lipid metabolism pathways that are crucial for cardiovascular and renal physiology.

Impact on Arachidonic Acid Metabolites

Arachidonic acid (AA) is a polyunsaturated omega-6 fatty acid that serves as a crucial precursor for a wide range of biologically active lipid mediators, collectively known as eicosanoids. These eicosanoids are involved in numerous physiological processes, including inflammation, vascular tone regulation, and blood coagulation. lipidmaps.orgmetabolon.comfrontiersin.orgcvphysiology.com this compound's action directly influences the metabolism of arachidonic acid by modulating specific enzymatic conversions.

Regulation of 20-Hydroxyeicosatetraenoic Acid (20-HETE) Production

This compound functions as a potent and selective inhibitor of 20-HETE synthase. anjiechem.comglpbio.comcaymanchem.com Specifically, it targets the cytochrome P450 (CYP) 4A11 enzyme, demonstrating an inhibitory concentration 50% (IC50) value of 8.8 nM when tested in human renal microsomes. caymanchem.com This selectivity is notable, as this compound is approximately 200 times less potent in inhibiting other CYP450 enzymes, such as CYP1A, CYP1C, and CYP3A. caymanchem.com

20-HETE itself is an eicosanoid metabolite of arachidonic acid, primarily synthesized by CYP450 enzymes of the 4A and 4F families through omega-hydroxylation. wikipedia.orghmdb.ca This metabolite is a potent constrictor of renal, cerebral, and mesenteric arteries and plays a critical role in regulating vascular tone, blood flow to specific organs, and sodium and fluid transport in the kidney. wikipedia.orghmdb.ca Elevated levels of 20-HETE are known to mediate the myogenic response of various arteries and sensitize smooth muscle to vasoconstrictor stimuli. hmdb.caconicet.gov.ar By inhibiting 20-HETE production, this compound can thereby modulate these physiological responses.

Table 1: this compound Inhibitory Potency on 20-HETE Synthase

Target EnzymeIC50 (nM)Selectivity vs. CYP1A, 1C, 3A
CYP4A11 (20-HETE Synthase)8.8~200 times more potent
Influence on Epoxyeicosatrienoic Acids (EETs) Pathways

While this compound is recognized as an ω-hydroxylase inhibitor, its influence on Epoxyeicosatrienoic Acids (EETs) pathways appears to be indirect, stemming from its role within the broader arachidonic acid metabolic cascade. EETs are a class of signaling molecules generated from arachidonic acid primarily by cytochrome P450 epoxygenases, specifically members of the CYP2C and CYP2J subfamilies. frontiersin.orgresearchgate.netfrontiersin.orgmdpi.com These compounds are known for their potent vasodilatory, anti-inflammatory, anti-apoptotic, and anti-oxidative properties, contributing to the maintenance of cardiovascular homeostasis. frontiersin.orgresearchgate.netfrontiersin.orgmdpi.comwikipedia.org

Research indicates that the simultaneous inhibition of epoxygenase (e.g., by miconazole) and ω-hydroxylase (by this compound) can lead to an increased efficacy of angiotensin II responses in endothelium-intact arteries. conicet.gov.arnih.gov This suggests that by reducing 20-HETE levels, this compound may indirectly shift the balance of eicosanoid metabolism, potentially influencing pathways where EETs exert their effects, particularly in the context of vascular reactivity. The biological activity of EETs is typically terminated by their rapid metabolism into less active dihydroxyeicosatrienoic acids (DHETs) by soluble epoxide hydrolase (sEH). frontiersin.orgresearchgate.netfrontiersin.orgmdpi.comwikipedia.org

Interplay with Cyclooxygenase (COX) Pathways

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, represent another major pathway for arachidonic acid metabolism, leading to the formation of prostaglandins, thromboxanes, and prostacyclins, collectively known as prostanoids. cvphysiology.combiorxiv.orgwikipedia.orgresearchgate.net These prostanoids are significant mediators of inflammation and modulate vascular function. cvphysiology.com

Effects on Vasoconstrictor Cyclooxygenase Metabolites

This compound's inhibition of ω-hydroxylase can impact the production and release of vasoconstrictor cyclooxygenase metabolites. Studies have shown that inhibiting ω-hydroxylase with this compound may lead to an increased release of vasoconstrictor metabolites from smooth muscle cells. conicet.gov.arnih.gov However, this effect can be counteracted in endothelium-intact arteries by the release of nitric oxide (NO). NO is known to inhibit 20-HETE formation and contribute to vasodilation, thereby compensating for the increased vasoconstrictor influence. hmdb.caconicet.gov.ar This complex interaction highlights how this compound's primary action on 20-HETE production can indirectly influence the activity of vasoconstrictor prostanoids derived from the COX pathway, underscoring a nuanced regulatory network in vascular physiology.

Interaction with COX-1 and COX-2 Dependent Responses

Table 2: this compound's Interaction with COX Inhibitors on Angiotensin II Response (Endothelium-Removed Arteries)

Inhibitor UsedEffect on this compound-Enhanced Angiotensin II Response
SC 560 (COX-1 Inhibitor)Partially blocked
NS 398 (COX-2 Inhibitor)Partially blocked

Cellular and Subcellular Effects of Cay10434

Endothelial Cell Functional Modulation

The role of CAY10434 in modulating endothelial cell function is primarily understood through its inhibitory action on ω-hydroxylase, an enzyme involved in arachidonic acid metabolism.

Studies have indicated that this compound, as an inhibitor of arachidonic acid ω-hydroxylation, does not directly modify acetylcholine-induced relaxation or the angiotensin II response in endothelium-intact arteries citeab.com. This suggests that this compound itself does not have a direct influence on endothelial nitric oxide synthase (eNOS) activity or subsequent nitric oxide (NO) release in these conditions. However, the broader context of ω-hydroxylase inhibition, which this compound facilitates, can be linked to compensatory mechanisms involving NO. For instance, endothelium-intact arteries may compensate for ω-hydroxylase inhibition by releasing NO to maintain vascular homeostasis citeab.com.

This compound demonstrates a significant role in endothelium-independent vascular responses. In experiments involving endothelium-removed arteries, this compound was observed to enhance the contractile response to angiotensin II citeab.comlipidmaps.org. Conversely, in endothelium-intact arteries, this compound did not alter either acetylcholine-induced relaxation (an endothelium-dependent response) or the angiotensin II response citeab.com. This indicates that this compound primarily influences vascular reactivity through mechanisms independent of the endothelium.

While this compound is an ω-hydroxylase inhibitor, its direct impact on the mechanisms of endothelial dysfunction is not explicitly detailed in the available research. However, the inhibition of ω-hydroxylase by this compound is part of a broader mechanism that, when combined with other cytochrome P450 (CYP) inhibitors like miconazole (B906) (an epoxygenase inhibitor), can influence vascular responses. For example, the combined inhibition of arachidonic acid ω-hydroxylation and epoxidation can lead to changes in vasoconstrictor responses citeab.com. The principal ω-hydroxylase metabolite, 20-HETE, is known to sensitize smooth muscle to vasoconstrictor responses, and its production is stimulated by angiotensin II citeab.com. By inhibiting 20-HETE production, this compound indirectly affects processes that contribute to vascular tone regulation, which can be relevant in the context of endothelial function, though a direct link to "endothelial dysfunction mechanisms" is not explicitly established for this compound alone.

Vascular Smooth Muscle Cell Responsiveness

This compound significantly alters the responsiveness of vascular smooth muscle cells, particularly concerning vasoconstrictor agonists.

This compound has been shown to alter vasoconstrictor responses, specifically to angiotensin II. In isolated rabbit aortae where the endothelium was removed (E- arteries), this compound enhanced the angiotensin II response citeab.comlipidmaps.org. This enhancement of the maximal contractile response (Emax) to angiotensin II in endothelium-removed arteries suggests that ω-hydroxylase inhibition by this compound leads to an increased release of vasoconstrictor metabolites from the smooth muscle itself citeab.com.

The following table summarizes the observed effects of this compound on angiotensin II-induced contractile responses:

ConditionAngiotensin II Response (Emax)Reference
Endothelium-intact arteriesNo modification citeab.com
Endothelium-removed arteriesEnhanced citeab.com

No direct information regarding the alteration of vasoconstrictor responses to norepinephrine (B1679862) by this compound was found in the provided research.

This compound sensitizes vessels to the angiotensin II response, particularly in the absence of the endothelium. Experimental data indicates that in endothelium-removed arteries, this compound significantly improved the contractile response to angiotensin II citeab.comlipidmaps.org. This sensitization is attributed to the ω-hydroxylase inhibition, which is hypothesized to increase the release of vasoconstrictor metabolites directly from the vascular smooth muscle cells citeab.com.

Other Cellular Level Observations in Research Models

Research into the cellular effects of chemical compounds often involves examining their influence on fundamental biological processes. Among these, cellular redox balance, oxidative stress, and inflammatory responses are critical indicators of a compound's impact on cellular health and function.

Effects on Cellular Redox Balance and Oxidative Stress Markers (e.g., TBARS, GSH)

Cellular redox balance is maintained by an equilibrium between oxidants, such as reactive oxygen species (ROS), and antioxidants frontiersin.orgmdpi.com. An imbalance favoring oxidants leads to oxidative stress, which can damage cellular components like DNA, proteins, and lipids frontiersin.orgnih.gov. Key markers used to assess oxidative stress include Thiobarbituric Acid Reactive Substances (TBARS) and Glutathione (B108866) (GSH). TBARS serve as an indicator of lipid peroxidation, a common form of oxidative damage to cell membranes conicet.gov.ar. Glutathione (GSH), on the other hand, is a crucial intracellular antioxidant that plays a vital role in neutralizing ROS and maintaining thiol redox balance nih.govnih.gov. The ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG) is a critical indicator of the cellular redox state nih.gov.

While the importance of these markers in assessing cellular health and the impact of various compounds is well-established, specific detailed research findings regarding the direct effects of this compound on cellular redox balance, TBARS levels, or GSH levels in research models were not identified in the available literature. Studies involving other compounds or conditions have shown how these markers are affected; for instance, a high-fat diet in a rabbit model was observed to have similar TBARS and glutathione serum levels between groups, but this study did not involve this compound conicet.gov.ar. Therefore, the precise influence of this compound on these oxidative stress parameters in cellular research models remains an area requiring further specific investigation.

Influence on Inflammatory Markers (e.g., CRP levels)

Inflammatory markers are crucial for understanding a compound's role in modulating immune responses and inflammation. C-reactive protein (CRP) is a protein produced by the liver in response to inflammation and is considered a more specific marker of inflammation compared to erythrocyte sedimentation rate (ESR) ariaintegrative.comhealthdirect.gov.au. Elevated CRP levels indicate the presence of acute or chronic inflammation, often associated with infections, tissue damage, or autoimmune conditions ariaintegrative.comnih.govmydiagnostics.in. CRP levels are typically measured in milligrams per liter (mg/L) or milligrams per deciliter (mg/dL), with varying interpretations for normal, moderate, and marked elevations healthdirect.gov.aunih.govmayoclinic.org.

Despite the general understanding of CRP as an inflammatory marker, specific detailed research findings on the direct influence of this compound on CRP levels in cellular or animal research models were not identified in the provided sources. While this compound has been noted as an omega-hydroxylase inhibitor which can enhance angiotensin II response in certain arterial contexts biocrick.com, and compounds with similar structures are investigated for anti-inflammatory properties ontosight.ai, direct experimental data demonstrating its impact on CRP levels is not available in the current search results. For example, a study on a high-fat diet rabbit model showed increased CRP levels in the high-fat diet group, indicating a pro-inflammatory status, but this observation was not linked to this compound conicet.gov.ar. Thus, the specific effects of this compound on inflammatory markers like CRP require dedicated experimental investigation.

Physiological and Pathophysiological Implications Investigated with Cay10434

Inflammation and Oxidative Stress in Disease Models

Investigations into the roles of inflammation and oxidative stress in disease pathogenesis have frequently implicated 20-HETE as a key mediator. Consequently, CAY10434, as a 20-HETE synthase inhibitor, serves as a crucial pharmacological probe to elucidate these mechanisms and their therapeutic potential.

20-HETE is recognized as a significant pro-inflammatory factor, contributing to the initiation and perpetuation of inflammatory responses in various disease models. Research indicates that 20-HETE promotes vascular inflammation by enhancing the expression of adhesion molecules and stimulating the production of pro-inflammatory cytokines. frontiersin.orgresearchgate.netnih.govnih.govahajournals.orgspandidos-publications.com

A central mechanism through which 20-HETE exerts its pro-inflammatory effects is the activation of the nuclear factor-kappa B (NF-κB) signaling pathway. frontiersin.orgresearchgate.netnih.govnih.govahajournals.orgspandidos-publications.comnih.govmedsciencegroup.comresearchgate.net NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in inflammatory and immune responses. Studies have demonstrated that overexpression of CYP4A11, the enzyme responsible for 20-HETE synthesis, leads to an increase in the mRNA expression of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), particularly in response to free fatty acids (FFA). spandidos-publications.comnih.govmedsciencegroup.com This upregulation of cytokines is associated with the activation of the NF-κB signaling pathway. spandidos-publications.comnih.govmedsciencegroup.com

Conversely, the inhibition of 20-HETE synthesis has been shown to attenuate inflammatory processes. For instance, treatment with HET0016, another 20-HETE synthesis inhibitor, resulted in reduced cerebrovascular inflammation, evidenced by decreased mRNA expression of TNF-α, IL-1β, and IL-6 in spontaneously hypertensive rats. nih.gov These findings underscore the potential of inhibiting 20-HETE synthesis to mitigate pro-inflammatory conditions.

Table 1: Impact of 20-HETE on Pro-inflammatory Markers and Pathways

Pro-inflammatory Marker/PathwayEffect of 20-HETESupporting Research Findings
Adhesion MoleculesIncreasedPromotes vascular inflammation by increasing adhesion molecules. frontiersin.orgresearchgate.netnih.govnih.gov
TNF-α mRNA ExpressionIncreasedCYP4A11 overexpression promotes increase in TNF-α mRNA in FFA-treated HepG2 cells. spandidos-publications.comnih.govmedsciencegroup.com Inhibition of 20-HETE reduces TNF-α mRNA. nih.gov
IL-1β mRNA ExpressionIncreasedCYP4A11 overexpression promotes increase in IL-1β mRNA in FFA-treated HepG2 cells. spandidos-publications.comnih.govmedsciencegroup.com Inhibition of 20-HETE reduces IL-1β mRNA. nih.gov
IL-6 mRNA ExpressionIncreasedCYP4A11 overexpression promotes increase in IL-6 mRNA in FFA-treated HepG2 cells. spandidos-publications.comnih.govmedsciencegroup.com Inhibition of 20-HETE reduces IL-6 mRNA. nih.gov
NF-κB ActivationActivated20-HETE activates NF-κB. frontiersin.orgresearchgate.netnih.govnih.govahajournals.orgspandidos-publications.comnih.govmedsciencegroup.comresearchgate.net CYP4A11 affects NF-κB signaling pathway. spandidos-publications.comnih.govmedsciencegroup.com

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is intricately linked with inflammation and contributes to the pathogenesis of numerous diseases. ahajournals.orgnih.govresearchgate.netmdpi.comcore.ac.uknih.govmdpi.commdpi.comnih.govscirp.org this compound's role in oxidative stress conditions is primarily through its inhibition of CYP4A11, which is involved in ROS generation.

The ω-hydroxylation of fatty acids by CYP4A11 can lead to the excessive production of ROS. nih.gov This CYP4A11-mediated ROS generation is a significant contributor to oxidative stress and can trigger inflammatory reactions. nih.govmedsciencegroup.com For instance, studies on nonalcoholic fatty liver disease (NAFLD) have shown that CYP4A11 expression increases ROS content in free fatty acid-stimulated HepG2 cells, and a CYP4A11 inducer aggravated cell damage, while an inhibitor (HET0016) attenuated apoptosis. spandidos-publications.comnih.gov

Furthermore, 20-HETE itself has been shown to exacerbate oxidative stress in various contexts. It enhances vascular inflammation and injury in disease models such as diabetes, ischemia/reperfusion (I/R), and cerebrovascular oxidative stress. nih.govnih.govmdpi.comimrpress.com The mechanisms involve 20-HETE increasing ROS through NADPH-oxidase and Rac1/2-dependent pathways. nih.gov It can also promote endothelial dysfunction by uncoupling nitric oxide synthase (NOS) and thereby increasing oxidative stress. ahajournals.orgimrpress.com In the context of neuronal health, altered mitochondrial dynamics induced by 20-HETE have been linked to the activation of oxidative stress and subsequent neuronal apoptosis. researchgate.net

The therapeutic potential of inhibiting 20-HETE synthesis in oxidative stress-controlled conditions is supported by findings where inhibitors like HET0016 decreased oxidative stress and superoxide (B77818) production. nih.govnih.govmdpi.comimrpress.com In renal ischemia/reperfusion injury, 20-HETE overexpression exacerbates cellular damage by enhancing free radical generation and activating caspase-3. mdpi.com Inhibition of 20-HETE synthesis or action has been shown to protect the kidney from I/R injury, reducing tubular lesion scores, inflammatory cell infiltration, and tubular epithelial cell apoptosis. core.ac.uk

Table 2: Impact of 20-HETE on Oxidative Stress Markers and Conditions

Oxidative Stress Marker/ConditionEffect of 20-HETESupporting Research Findings
Reactive Oxygen Species (ROS)IncreasedCYP4A11-mediated fatty acid metabolism leads to excessive ROS. nih.govmedsciencegroup.com 20-HETE increases ROS via NADPH-oxidase. nih.gov
Oxidative DamageExacerbated20-HETE enhances vascular injury in models of oxidative stress. nih.govnih.govmdpi.comimrpress.com
Endothelial DysfunctionPromoted20-HETE promotes endothelial dysfunction by increasing oxidative stress. ahajournals.orgimrpress.com
Neuronal ApoptosisAccelerated20-HETE-induced mitochondrial dynamics activate oxidative stress leading to neuronal apoptosis. researchgate.net
Superoxide ProductionIncreased20-HETE increases superoxide. nih.govnih.govahajournals.orgimrpress.com Inhibition of 20-HETE reduces superoxide. nih.govnih.govimrpress.com

Cay10434 in Signaling Pathway Research

Eicosanoid Signaling Cascades

Eicosanoids are a diverse group of signaling molecules derived from fatty acids, such as arachidonic acid, and play crucial roles in numerous physiological and pathological processes, including inflammation, vascular tone, and immune responses. biomarker.hunih.govnih.gov

CAY10434, as an ω-hydroxylase inhibitor, influences the metabolism of arachidonic acid and subsequently the production of prostaglandins. Studies have shown that this compound can enhance the contractile response to angiotensin II in endothelium-removed arteries, similar to the effect of 17-octadecynoic acid (17-ODYA), another CYP-inhibitor. nih.govconicet.gov.ar This suggests that the inhibition of ω-hydroxylase, which increases vasoconstrictor cyclooxygenase metabolites, contributes to this effect. nih.govconicet.gov.ar

The modulation of prostaglandin (B15479496) synthesis is a complex process involving various enzymes like cyclooxygenases (COX-1 and COX-2) and lipoxygenases. psu.edumdpi.comjci.org Prostaglandins, such as PGE2, are known to be involved in processes like keratinocyte proliferation and the modulation of stress responses. jci.orgifremer.frnih.gov

Thromboxane-prostanoid (TP) receptors are activated by thromboxane (B8750289) A2 (TXA2) and other prostanoid mediators, playing significant roles in platelet activation, vascular tone, and inflammation. medchemexpress.comnih.govproquest.comwikipedia.org this compound's influence on eicosanoid metabolism can indirectly affect TP receptor-mediated responses. For instance, the increased release of vasoconstrictor cyclooxygenase metabolites due to ω-hydroxylase inhibition, as seen with this compound, can act through TP receptors. nih.govconicet.gov.ar TP receptor activation can lead to vasoconstriction and is implicated in various cardiovascular disorders. nih.govwikipedia.org

Table 1: Influence of this compound on Angiotensin II Response in Rabbit Aortae

Arterial ConditionTreatmentEffect on Angiotensin II ResponseRelevant MechanismSource
Endothelium-intact (E+)17-ODYA + Miconazole (B906) + this compoundIncreased efficacyInhibition of CYP-epoxygenase and ω-hydroxylase nih.govconicet.gov.ar
Endothelium-removed (E-)This compoundEnhanced responseIncrease of vasoconstrictor cyclooxygenase-metabolites due to prostaglandin-ω-hydroxylase-inhibition nih.govconicet.gov.ar

Nitric Oxide Signaling Intersections

Nitric oxide (NO) is a crucial signaling molecule in the cardiovascular system, primarily known for its role in vasorelaxation and maintaining vascular homeostasis. nih.govnih.govpsu.edukjpp.netnih.govd-nb.infokoreascience.krpsu.educonicet.gov.ar

While this compound itself is an ω-hydroxylase inhibitor and its direct influence on NO-dependent vasorelaxation is not extensively detailed as a primary action, its effects on eicosanoid pathways can indirectly impact vascular tone. Endothelium-derived relaxing factors, including NO and prostacyclin, are pivotal in regulating vascular tone. nih.gov Impaired NO-dependent vasorelaxation is a key factor in various vascular complications. tohoku.ac.jp

Endothelial nitric oxide synthase (eNOS) is the enzyme responsible for NO production in endothelial cells, and its activity is tightly regulated by phosphorylation. koreascience.krconicet.gov.arresearchgate.netnih.govnih.gov Epoxyeicosatrienoic acids (EETs), which are cytochrome P450 (CYP)-dependent metabolites of arachidonic acid, are known to enhance eNOS phosphorylation and upregulate eNOS protein expression, thereby augmenting eNOS function. researchgate.net Given this compound's role as a CYP4A hydroxylase inhibitor, it could potentially modulate the balance of arachidonic acid metabolites, thereby influencing eNOS phosphorylation pathways, although direct evidence of this compound's specific crosstalk with eNOS phosphorylation is not explicitly detailed in the provided search results. However, other compounds like oxytocin (B344502) have been shown to increase phospho-eNOS (Ser 1177) and phospho-Akt (Ser 473) expression, with PI3K inhibitors blocking this phosphorylation. kjpp.netkoreascience.kr

Table 2: Key Regulators and Effects on eNOS Phosphorylation and NO Production

Regulator/CompoundEffect on eNOS PhosphorylationEffect on NO ProductionInvolved PathwaysSource
EETsEnhanced eNOS phosphorylation, upregulation of eNOS expressionAugmented eNOS functionPI3K/Akt and MAPK pathways researchgate.net
ApigeninSustained activation of eNOS Ser(1179) phosphorylationInduced NO productionPrimarily PI3-kinase and Akt pathways nih.gov
OxytocinIncreased phospho-eNOS (Ser 1177) and phospho-Akt (Ser 473) expressionInduced vasorelaxationPI3K/eNOS pathway kjpp.netkoreascience.kr

Other Investigated Signaling Networks

Beyond eicosanoid and nitric oxide signaling, this compound has been broadly categorized within "Signaling Pathways" in various biochemical contexts. biochempartner.combiochempartner.com While specific detailed research findings on other distinct signaling networks directly modulated by this compound are not extensively highlighted in the provided information, its classification as a CYP4A hydroxylase inhibitor suggests potential involvement in other metabolic and signaling pathways where CYP4A enzymes play a role. abmole.com For instance, CYP enzymes are involved in the modulation of vasoconstrictor responses to angiotensin II. nih.govconicet.gov.ar

Potential Interactions with Calcium-Activated Potassium Channels (Implied via broader drug discovery context)

While this compound is primarily known as a CYP4A hydroxylase inhibitor, its influence on eicosanoid metabolism implies potential indirect interactions within signaling pathways that may involve calcium-activated potassium channels (KCa channels). KCa channels are a diverse family of ion channels activated by intracellular calcium, playing critical roles in various physiological processes, including the repolarization of cells, regulation of vascular tone, and neuronal function. nih.govsigmaaldrich.com

Eicosanoids, whose synthesis and metabolism are directly affected by CYP enzymes, act as potent signaling molecules that can modulate the activity of ion channels, including KCa channels. For instance, certain cyclooxygenase-dependent eicosanoids have been shown to diminish KCa activity. fishersci.be Given that this compound inhibits prostaglandin-ω-hydroxylase, which influences the production of cyclooxygenase-metabolites, it can indirectly impact the levels of eicosanoids that regulate KCa channel function. wikipedia.orgfishersci.be Therefore, by altering the metabolic landscape of these lipid mediators, this compound could indirectly influence the activity of calcium-activated potassium channels within a broader physiological context, particularly in systems like the vasculature where both eicosanoids and KCa channels are crucial for function.

General Principles of Receptor Modulation (as a research concept)

The study of this compound exemplifies general principles of receptor modulation in pharmacological research. Receptor modulation refers to the alteration of a receptor's or enzyme's activity, which can involve various mechanisms such as agonism, antagonism, or inhibition. This compound functions as an inhibitor of CYP4A hydroxylase, directly reducing the enzyme's activity. wikipedia.orgwikipedia.orgfishersci.be This inhibitory action represents a fundamental mode of receptor (or enzyme) modulation, where a compound binds to and reduces the functional output of its target.

The research on this compound's effect on angiotensin II-induced vasoconstriction provides a clear illustration of this concept. By inhibiting CYP4A hydroxylase, this compound modulates the physiological response to angiotensin II, demonstrating how targeted enzyme inhibition can lead to significant changes in a signaling pathway and ultimately affect cellular or tissue function. wikipedia.orgfishersci.be This approach is a cornerstone of drug discovery, where identifying compounds that can precisely modulate specific molecular targets, like enzymes or receptors, is crucial for understanding disease mechanisms and developing therapeutic interventions. The broader drug discovery landscape includes various types of modulators, such as positive allosteric modulators of small conductance calcium-activated potassium channels (e.g., NS13001) or inhibitors of other enzymes like cyclooxygenases (e.g., NS 398, SC 560, Indomethacin), all of which operate on the principle of altering target activity to achieve a desired biological effect. wikipedia.orgwikipedia.orgfishersci.betocris.comciteab.commims.comtocris.com

Research Methodologies and Experimental Models Utilizing Cay10434

In Vitro Experimental Systems

In vitro systems are crucial for dissecting the direct molecular and cellular effects of compounds like CAY10434 under controlled laboratory conditions.

Isolated vascular tissue preparations are a common in vitro methodology used to assess the direct effects of compounds on vascular contractility and relaxation. These preparations, such as aortic rings from rabbits, allow for the study of vascular function independent of systemic influences. In such studies, arterial rings are typically mounted in tissue baths, and their contractile responses to various agonists, such as angiotensin II (Ang II) or norepinephrine (B1679862), are measured. The impact of a test compound on these responses can then be evaluated.

In a study investigating vascular function in a high-fat diet-induced rabbit model, this compound was applied to isolated rabbit aortae. When incubated with this compound at a concentration of 10⁻⁶ M, no significant effects were observed on the contractile response to Ang II in arteries from rabbits fed either a control diet or a high-fat diet. This finding suggests that this compound, under these specific experimental conditions, did not modulate Ang II-induced vasoconstriction in isolated rabbit aortic tissues conicet.gov.ar.

Table 1: Effect of this compound on Angiotensin II-Induced Contractile Response in Isolated Rabbit Aortae

Experimental ConditionCompound (Concentration)Effect on Ang II-Induced Contractile ResponseReference
Rabbit Aortae (Control Diet)This compound (10⁻⁶ M)No significant effect conicet.gov.ar
Rabbit Aortae (High-Fat Diet)This compound (10⁻⁶ M)No significant effect conicet.gov.ar

Cultured cell lines provide a simplified yet powerful platform for studying cellular processes, drug mechanisms, and toxicity. While specific detailed studies of this compound on whole cultured cell lines were not extensively highlighted, its primary characterization involved an in vitro system related to cellular components.

This compound has been identified as a selective inhibitor of the 20-hydroxyeicosatetraenoic acid (20-HETE) synthase CYP4A11. Its inhibitory potency was determined by testing in human renal microsomes. Microsomes are subcellular fractions rich in cytochrome P450 enzymes, providing a controlled environment to assess enzyme activity and inhibition. This type of in vitro assay is crucial for characterizing the direct molecular interaction between a compound and its target enzyme caymanchem.com.

Enzymatic assays are fundamental in biochemistry and pharmacology for quantifying enzyme activity and characterizing the inhibitory or activating effects of compounds. These assays typically involve incubating the enzyme with its substrate in the presence and absence of the test compound, then measuring the rate of product formation or substrate depletion researchgate.netnih.gov.

This compound's inhibitory profile was precisely characterized using enzymatic assays. It demonstrated potent and selective inhibition of 20-HETE synthase CYP4A11, exhibiting an IC₅₀ (half-maximal inhibitory concentration) value of 8.8 nM when tested in human renal microsomes. Furthermore, this compound showed significantly lower potency (nearly 200 times less) as an inhibitor of other cytochrome P450 enzymes, specifically CYP1A, CYP1C, and CYP3A isoforms. This selectivity is a critical finding, indicating a targeted action on CYP4A11 over other related enzymes caymanchem.com.

Table 2: Inhibitory Profile of this compound in Enzymatic Assays

Enzyme TargetIC₅₀ Value (nM)SelectivityReference
20-HETE synthase CYP4A118.8Selective caymanchem.com
CYP1A, CYP1C, CYP3A>1760 (approx. 200x less potent)Less potent caymanchem.com

In Vivo Experimental Models

In vivo models are essential for understanding the systemic effects of compounds, their pharmacokinetics, and their impact on complex physiological processes and disease states.

Rodent models, including rats and rabbits, are frequently employed to study vascular dysfunction, which can manifest as impaired vascular reactivity, hypertension, or other cardiovascular alterations plos.orgnih.gov. These models allow researchers to investigate how compounds affect the vasculature within a living organism, considering complex interactions between different organ systems.

A notable application of this compound in an in vivo setting involved a rabbit model of high-fat diet-induced metabolic syndrome and early vascular dysfunction. Male rabbits were fed a high-fat diet for six weeks to induce metabolic changes, including increased triglycerides and decreased high-density lipoprotein cholesterol (HDL-C), alongside glucose intolerance conicet.gov.ar. In this model, this compound was evaluated for its effects on vascular function. While the study did not report a beneficial effect of this compound on Ang II-induced contractile responses in isolated arteries from these rabbits, the use of this model demonstrates its application in assessing compounds in a physiologically relevant context of vascular dysfunction conicet.gov.ar.

Table 3: Summary of this compound Application in Rodent Models of Vascular Dysfunction

Model TypeAnimal SpeciesConditionThis compound ApplicationKey FindingReference
Vascular DysfunctionRabbitHigh-Fat Diet-induced Metabolic SyndromeTested for effects on vascular contractile responseNo significant effect on Ang II-induced contractile response in isolated aortae conicet.gov.ar

High-fat diet (HFD) induced animal models are widely used to mimic aspects of human metabolic syndrome, obesity, and associated cardiovascular complications. These models are characterized by changes in body weight, lipid profiles, glucose homeostasis, and often lead to vascular alterations plos.orgnih.govmdpi.com.

In the context of this compound research, a rabbit model fed a high-fat diet for six weeks was utilized. This diet resulted in a metabolically obese, normal weight (MONW) rabbit model, characterized by central obesity, pre-diabetes (impaired fasting glucose and glucose intolerance), and altered lipid profiles (increased triglycerides, decreased HDL-C) conicet.gov.ar. Within this established model of metabolic dysfunction and early vascular changes, this compound was administered to assess its influence on vascular reactivity. The findings from this specific model indicated that this compound did not produce effects on the contractile response to Ang II, highlighting its specific mechanism of action as a 20-HETE synthase inhibitor rather than a direct modulator of Ang II-mediated vasoconstriction in this setting conicet.gov.ar.

Table 4: Characteristics of High-Fat Diet Induced Rabbit Model

CharacteristicControl Diet RabbitsHigh-Fat Diet (HFD) RabbitsReference
Body WeightSimilar to HFDSimilar to Control conicet.gov.ar
Fasting GlucoseNormalIncreased conicet.gov.ar
Glucose ToleranceNormalImpaired conicet.gov.ar
TriglyceridesNormalIncreased conicet.gov.ar
HDL-CholesterolNormalDecreased conicet.gov.ar
Total CholesterolUnchanged vs. HFDUnchanged vs. Control conicet.gov.ar
Visceral Adipose TissueLowerHigher conicet.gov.ar

Preclinical Studies (as a research method to understand biological effects)

This compound is a prominent tool in preclinical research, primarily due to its highly selective inhibitory action on 20-HETE synthase, specifically the CYP4A11 enzyme. In human renal microsomes, this compound demonstrates potent inhibition with an IC50 value of 8.8 nM caymanchem.com. This selectivity is a key characteristic, as it exhibits significantly reduced potency—nearly 200 times less—against other CYP450 enzymes, including 1A, 1C, and 3A caymanchem.com.

In the context of preclinical investigations, this compound has been employed as an ω-hydroxylase inhibitor to explore its influence on physiological responses, such as those mediated by angiotensin II researchgate.netaafeargentina.org. This application is instrumental in unraveling the biological effects and underlying mechanisms associated with the 20-HETE pathway and its interactions with various biological systems researchgate.netaafeargentina.org. Preclinical studies are fundamentally designed to provide comprehensive insights into how a compound interacts within complex biological environments, encompassing its systemic effects and its efficacy within disease models, by observing molecular and cellular alterations biotestfacility.comnih.gov.

Pharmacological Screening and Drug Discovery Paradigms

Use in Phenotypic Screening

While direct instances of this compound being explicitly utilized as a primary screening agent in phenotypic assays are not extensively detailed in the available literature, the compound's well-established biological activity as a selective 20-HETE synthase inhibitor renders it highly relevant to the insights derived from phenotypic screening approaches caymanchem.com. Phenotypic screening represents a crucial methodology in drug discovery, aimed at identifying compounds that elicit a desired cellular or organismal phenotype, often without initial knowledge of the precise molecular target biorxiv.org. This method can lead to the identification of novel drug targets and promising lead compounds biorxiv.org. This compound's specific inhibitory profile could either be a valuable outcome identified through phenotypic screens focused on pathways involving 20-HETE or serve as a chemical probe for validating hits obtained from such screens caymanchem.com. Integrated drug discovery platforms frequently combine both phenotypic and target-based screening strategies to provide a comprehensive evaluation of compounds axxam.com.

Integration into Target and Lead Discovery Platforms

The characterization of this compound as a potent and selective inhibitor of 20-HETE synthase CYP4A11 directly positions it within the frameworks of target and lead discovery caymanchem.com. The identification of such selective modulators is a foundational and critical step in the drug discovery process caymanchem.com. Target discovery platforms are designed to systematically identify and prioritize novel therapeutic targets, often by integrating advanced computational insights with rigorous experimental biological validation axxam.comebi.ac.uk. This compound, with its precisely defined target and high selectivity, exemplifies a compound that could either emerge from these platforms as a validated hit or be effectively employed as a chemical probe to validate a specific target like CYP4A11 caymanchem.com.

Lead discovery, a subsequent stage, focuses on identifying compounds that exhibit the desired activity against a particular target discoveryontarget.com. This compound's potent inhibition of CYP4A11, evidenced by its 8.8 nM IC50 value, marks it as a strong lead candidate for modulating the activity of this enzyme caymanchem.com. Furthermore, the concept of target engagement, which verifies the direct interaction and mechanism of action between a compound and its biological target, is paramount in the early stages of drug discovery selvita.com. This compound's specific and potent inhibition of CYP4A11 serves as a clear demonstration of target engagement, providing invaluable data for advancing drug development programs caymanchem.com.

Compound Information

Future Directions and Unexplored Research Avenues for Cay10434

Elucidating Novel Cellular Targets and Binding Sites

CAY10434 is recognized as a selective inhibitor of the 20-HETE synthase CYP4A11, demonstrating an IC50 value of 8.8 nM in human renal microsomes. nih.govcaymanchem.com It exhibits significantly less potency against other CYP450 enzymes such as 1A, 1C, and 3A, indicating a high degree of selectivity. caymanchem.com The initial research on imidazole (B134444) derivatives, including this compound, highlighted the potent and selective inhibitory activity of a dimethylaminohexyloxy derivative. nih.gov

Future research should aim to move beyond this primary target to identify potential novel cellular binding partners. Advanced chemoproteomic strategies could be employed to uncover off-target interactions within the cellular proteome. Understanding the precise binding site and the nature of the interaction between this compound and CYP4A11 at the molecular level through techniques like X-ray crystallography or cryo-electron microscopy would be highly beneficial. Such studies could reveal allosteric sites or conformational changes induced by the inhibitor, providing a more complete picture of its mechanism of action and paving the way for the design of even more specific and potent inhibitors.

Table 1: Known Target and Selectivity of this compound

Target EnzymeIC50 ValueSelectivity
CYP4A11 (20-HETE synthase)8.8 nMHigh
CYP1A, CYP1C, CYP3A~200-fold less potentHigh

Investigating Broader Pharmacological and Toxicological Actions

The current body of knowledge on this compound is largely confined to its enzyme inhibitory activity. A comprehensive investigation into its broader pharmacological effects is a critical next step. This would involve in-depth pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile. Such data is fundamental for determining its potential as a therapeutic agent.

Furthermore, a thorough toxicological evaluation is imperative. Standardized preclinical toxicity testing in various biological systems would be necessary to establish a safety profile and identify any potential adverse effects. nih.govnih.gov These studies would typically include acute, subchronic, and chronic toxicity assessments, as well as evaluations of genotoxicity and reproductive toxicity. pacificbiolabs.com

Advanced Mechanistic Studies using "Omics" Technologies

To gain a systems-level understanding of the cellular response to this compound, the application of "omics" technologies is essential. These high-throughput methods can provide unbiased insights into the broader biological pathways modulated by the inhibition of 20-HETE synthesis.

Gene Expression Analysis (Transcriptomics): A comprehensive transcriptomic analysis using techniques like RNA sequencing would reveal the global changes in gene expression following treatment with this compound. nih.govnih.govmdpi.commdpi.com This could identify downstream signaling pathways and compensatory mechanisms that are activated or suppressed.

Proteomics: Quantitative proteomic studies would provide a direct assessment of changes in protein expression and post-translational modifications, offering a complementary dataset to the transcriptomic profile. nih.govnih.gov

Metabolomics: A metabolomic analysis would uncover alterations in the cellular metabolome, providing a functional readout of the metabolic consequences of inhibiting 20-HETE production. nih.govmdpi.comnih.govresearchgate.net

Integrating these "omics" datasets would offer a holistic view of the molecular perturbations induced by this compound, potentially uncovering novel mechanisms of action and biomarkers of response.

Exploration in New Disease Models beyond Cardiovascular and Metabolic Disorders

While 20-HETE has been extensively studied in the context of cardiovascular and metabolic diseases, its role in other pathologies is an emerging area of research. Future investigations should explore the therapeutic potential of this compound in a wider range of disease models.

Oncology: Given the involvement of the arachidonic acid cascade in cancer, exploring the effect of this compound in various cancer models is a logical progression. nih.gov

Neurological Disorders: The role of inflammation and vascular dysfunction in neurodegenerative and neuroinflammatory conditions suggests that inhibiting 20-HETE could have therapeutic benefits. frontiersin.orgnih.govnih.gov Animal models of these disorders would be appropriate for initial investigations.

Inflammatory and Autoimmune Diseases: As 20-HETE is a pro-inflammatory mediator, this compound could be evaluated in models of chronic inflammatory and autoimmune diseases. nih.govyoutube.com

Synergistic Effects with other Enzyme Modulators

Investigating the potential synergistic effects of this compound with other enzyme modulators could lead to novel combination therapies with enhanced efficacy. The interplay between different branches of the arachidonic acid metabolic pathway makes this a particularly promising area of research.

Cyclooxygenase (COX) Inhibitors: Combining this compound with selective COX-2 inhibitors could offer a more complete blockade of pro-inflammatory eicosanoid production. nih.govresearchgate.net

Lipoxygenase (LOX) Inhibitors: Similarly, exploring combinations with LOX inhibitors could target multiple inflammatory pathways simultaneously, potentially leading to synergistic anti-inflammatory effects. nih.govnih.govmdpi.comrsc.org

Systematic studies are needed to evaluate these combinations for both synergistic efficacy and potential for any adverse interactions.

Q & A

Q. What is the primary mechanism of action of CAY10434 in inhibiting 20-HETE synthesis?

this compound selectively inhibits the CYP4A11 enzyme, which catalyzes the synthesis of 20-hydroxyeicosatetraenoic acid (20-HETE). This inhibition reduces 20-HETE-mediated vasoconstriction and vascular remodeling, making it a critical tool for studying vascular physiology and pathology. Researchers should validate enzyme specificity using activity assays against related cytochrome P450 isoforms (e.g., CYP4F2) to confirm selectivity .

Q. What are the solubility and storage recommendations for this compound in experimental settings?

this compound has a solubility of ~12 mg/ml in ethanol and should be stored at -20°C in anhydrous conditions to prevent degradation. For in vitro studies, prepare fresh solutions to avoid solvent evaporation affecting concentration accuracy. Always consult safety data sheets for handling protocols, as the compound is not intended for human or veterinary use .

Q. How can researchers design dose-response experiments to evaluate this compound efficacy in vascular models?

Use a range of concentrations (e.g., 1 nM–10 µM) based on prior studies of CYP4A11 inhibition. Include vehicle controls (ethanol) and positive controls (e.g., HET0016, another 20-HETE inhibitor). Measure outcomes such as vascular tone (via myography) or 20-HETE levels (via LC-MS/MS) to establish dose-dependent effects .

Advanced Research Questions

Q. How can researchers ensure the selectivity of this compound for CYP4A11 over other cytochrome P450 isoforms in in vitro studies?

Conduct competitive inhibition assays using recombinant CYP isoforms (e.g., CYP4F2, CYP4A22) and monitor activity via substrate-specific probes (e.g., arachidonic acid for CYP4A11). Pair this with siRNA-mediated knockdown of CYP4A11 in cell models to confirm phenotype rescue by this compound. Cross-validate findings with orthogonal methods like Western blotting or metabolomic profiling .

Q. What strategies are recommended for reconciling contradictory data on the vascular effects of this compound across different experimental models?

Contradictions may arise from species-specific CYP4A expression (e.g., rat vs. human endothelial cells) or differences in 20-HETE signaling pathways. Systematically compare models by:

  • Quantifying baseline CYP4A11 activity.
  • Standardizing experimental conditions (e.g., oxygen levels, shear stress).
  • Using pathway-specific inhibitors/agonists to isolate confounding factors. Apply frameworks like the PICO (Population, Intervention, Comparison, Outcome) model to refine hypotheses .

Q. How can researchers optimize in vivo pharmacokinetic studies of this compound for hypertension research?

Use stable isotope-labeled this compound (e.g., deuterated analogs) for precise LC-MS/MS quantification in plasma and tissues. Monitor metabolites to assess hepatic clearance and potential off-target effects. Pair with telemetry-based blood pressure measurements in hypertensive rodent models to correlate drug exposure with physiological outcomes. Ensure adherence to ethical guidelines for animal studies .

Q. What methodologies are effective for investigating this compound’s role in ischemia-reperfusion injury models?

Combine this compound treatment with genetic models (e.g., endothelial-specific CYP4A11 knockout mice) to dissect mechanisms. Measure markers of oxidative stress (e.g., lipid peroxidation, superoxide dismutase activity) and vascular permeability. Use transcriptomic profiling to identify downstream pathways modulated by 20-HETE inhibition .

Methodological and Analytical Guidance

How should researchers formulate a FINER-compliant research question on this compound’s role in diabetic nephropathy?

Apply the FINER criteria:

  • Feasible : Access to diabetic rodent models and renal function assays.
  • Interesting : Explore this compound’s potential to reduce albuminuria via 20-HETE pathway modulation.
  • Novel : Investigate interactions between 20-HETE and hyperglycemia-induced oxidative stress.
  • Ethical : Adhere to institutional animal care protocols.
  • Relevant : Address unmet therapeutic needs in diabetic kidney disease. Example question: “Does this compound attenuate renal fibrosis in type 2 diabetic mice by suppressing CYP4A11-mediated oxidative stress?” .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in multi-variable systems?

Use nonlinear regression (e.g., log-dose vs. response) to calculate IC50 values. For multivariate data (e.g., vascular tone, cytokine levels), apply principal component analysis (PCA) or machine learning models to identify covarying factors. Report confidence intervals and effect sizes to enhance reproducibility .

Data Interpretation and Reporting Standards

Q. How should researchers address variability in this compound’s inhibitory efficacy across cell lines?

Document cell-specific CYP4A11 expression levels via qPCR or proteomics. Normalize inhibition data to baseline enzyme activity. Use clustered error terms in statistical models to account for inter-experimental variability. Transparently report outliers and exclusion criteria in supplementary materials .

Q. What are the best practices for documenting this compound usage in peer-reviewed manuscripts?

  • Specify batch numbers, purity (>98%), and solvent used.
  • Detail validation steps (e.g., LC-MS purity checks, selectivity assays).
  • Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental reproducibility.
  • Deposit raw data in public repositories (e.g., Zenodo) with DOIs for accessibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CAY10434
Reactant of Route 2
Reactant of Route 2
CAY10434

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.